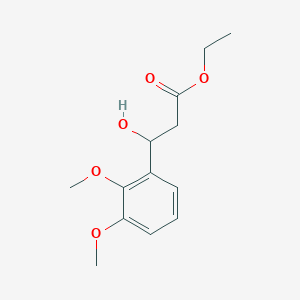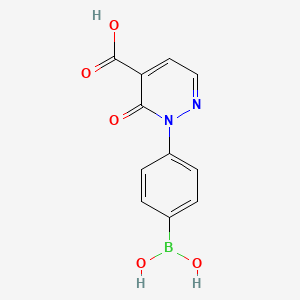
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound that features a boron atom attached to a phenyl ring, which is further connected to a pyridazine ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the boron atom makes it a valuable building block in organic synthesis, particularly in reactions involving boronic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the following steps:
Formation of the Boronic Acid Intermediate: The starting material, 4-bromophenylboronic acid, is synthesized through the bromination of phenylboronic acid.
Cyclization: The boronic acid intermediate undergoes cyclization with hydrazine to form the pyridazine ring.
Oxidation: The resulting compound is then oxidized to introduce the keto group at the 3-position of the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with molecular targets through its boronic acid moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells.
Comparison with Similar Compounds
Similar Compounds
4-Boronophenylalanine: Used in BNCT and has a similar boronic acid moiety.
2-(4-Boronophenyl)quinoline-4-carboxylic acid: Used as a fluorescent probe for catecholamines.
Biphenyl-4,4’-diboronic acid: Employed in the synthesis of cycloparaphenylenes and organic thin-film transistors.
Uniqueness
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its combination of a boronic acid moiety with a pyridazine ring, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential use in BNCT highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C11H9BN2O5 |
|---|---|
Molecular Weight |
260.01 g/mol |
IUPAC Name |
2-(4-boronophenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H9BN2O5/c15-10-9(11(16)17)5-6-13-14(10)8-3-1-7(2-4-8)12(18)19/h1-6,18-19H,(H,16,17) |
InChI Key |
PPWCUMWOEMKSLX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C(=O)C(=CC=N2)C(=O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13672333.png)
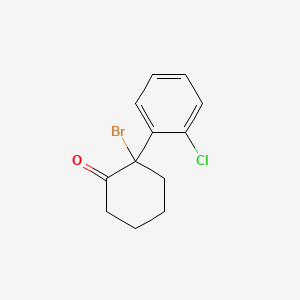
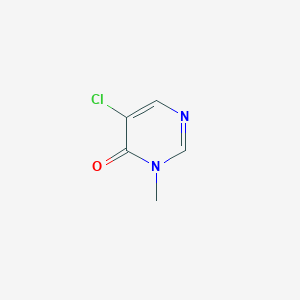
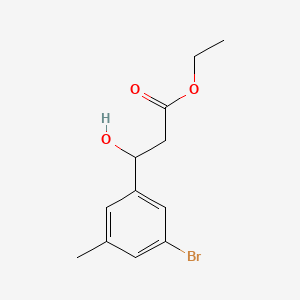
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13672350.png)
![7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13672355.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine](/img/structure/B13672357.png)
![8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile](/img/structure/B13672374.png)
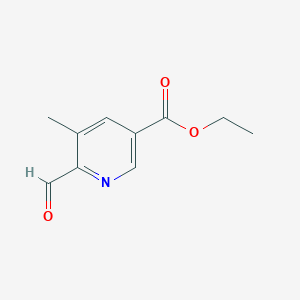
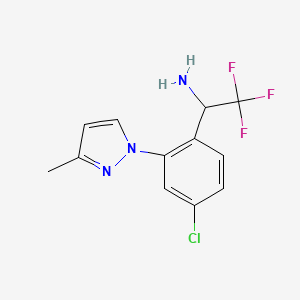

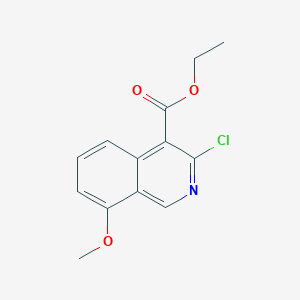
![6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)
